molecular formula C32H33FN2O2 B4328823 2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE

2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE

Cat. No.: B4328823
M. Wt: 496.6 g/mol
InChI Key: XXDBJAVODHAUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE is a complex organic compound that features a combination of aromatic rings, an imidazolidine core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: The compound could be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-ethoxy-4-[(4-chlorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine
  • 2-{3-ethoxy-4-[(4-bromobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine

Uniqueness

The presence of the fluorobenzyl group in 2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE imparts unique electronic properties that may enhance its activity in specific applications compared to its chloro- or bromo-substituted analogs.

Properties

IUPAC Name

2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33FN2O2/c1-4-36-31-21-26(11-18-30(31)37-22-25-9-12-27(33)13-10-25)32-34(28-14-5-23(2)6-15-28)19-20-35(32)29-16-7-24(3)8-17-29/h5-18,21,32H,4,19-20,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBJAVODHAUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2N(CCN2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE
Reactant of Route 2
Reactant of Route 2
2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE
Reactant of Route 3
Reactant of Route 3
2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE
Reactant of Route 4
Reactant of Route 4
2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE
Reactant of Route 5
Reactant of Route 5
2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE
Reactant of Route 6
2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.